1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea

Description

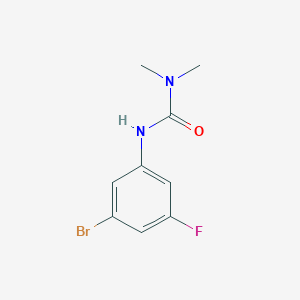

1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea is a halogenated urea derivative characterized by a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 3. The urea backbone features two methyl groups on one nitrogen atom, distinguishing it from other arylurea compounds.

Properties

IUPAC Name |

3-(3-bromo-5-fluorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFTYBNFSXBILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-5-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 3-methoxy-5-fluorophenyl derivatives can be formed.

Oxidation Products: Oxidation can yield phenolic or quinone derivatives.

Reduction Products: Reduction can lead to the formation of corresponding amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of urea derivatives, including 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea, as anticancer agents.

- Triple-Negative Breast Cancer : A study identified urea-based compounds that exhibited cytotoxicity against triple-negative breast cancer cell lines. These compounds were shown to cross the blood-brain barrier and target fibroblast growth factor receptor 1 (FGFR1), suggesting a mechanism for their therapeutic effects .

Inhibition of Enzymatic Activity

Urea derivatives are known to inhibit specific enzymes involved in metabolic pathways.

- 17β-Hydroxysteroid Dehydrogenase Type 10 : Research has shown that certain urea compounds can inhibit this enzyme, which is implicated in Alzheimer's disease pathology. The inhibition of this enzyme may lead to reduced mitochondrial dysfunction in affected patients .

Potential as Antimicrobial Agents

The structure of this compound suggests potential antimicrobial properties. Compounds with similar urea linkages have been studied for their antibacterial and antifungal activities.

Development of Drug Delivery Systems

Due to its ability to modify biological interactions, this compound may also be explored in drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.

Case Study 1: Urea Derivatives Against Cancer

A comprehensive study synthesized a library of urea derivatives and evaluated their effectiveness against various cancer cell lines, including those resistant to conventional therapies. The results indicated that certain modifications in the urea structure significantly enhanced anticancer activity .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of urea-based compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and improve mitochondrial function, which are critical factors in diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Ureas

Key Observations :

- Halogen Effects : Bromine and fluorine substituents (as in the target compound) may enhance lipophilicity and metabolic stability compared to chlorine in Diuron .

- Functional Groups: Hydroxyl or trifluoromethoxy groups (e.g., in ) influence solubility and bioavailability.

Backbone-Modified Ureas

Table 2: Urea Backbone Variations

Key Observations :

Biological Activity

1-(3-Bromo-5-fluorophenyl)-3,3-dimethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and possible anticancer effects, based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11BrF2N2O

- Molecular Weight : 273.11 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli, among others .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 31.25 |

| Acinetobacter baumannii | 62.5 |

| Mycobacterium tuberculosis | 40 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Studies have indicated that it can inhibit the growth of common fungal pathogens, although specific MIC values for these activities require further investigation.

Anticancer Potential

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Effect on Cancer Cell Lines

In a recent study, the compound was tested on several cancer cell lines with varying mutations in the TP53 tumor suppressor gene. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a possible p53-independent mechanism of action .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with fungal ergosterol biosynthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.